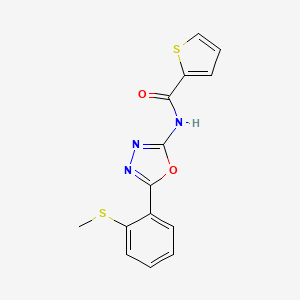

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)13-16-17-14(19-13)15-12(18)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCQLKRVBHDEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving thiophene-2-carboxylic acid and the oxadiazole intermediate.

Final Coupling: The final step involves coupling the methylthio-substituted phenyl group to the oxadiazole-thiophene intermediate using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced nitrogen heterocycles.

Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins involved in various biological pathways.

Pathways Involved: The compound may inhibit or modulate pathways related to inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiophene ring , an oxadiazole moiety , and a methylthio group attached to a phenyl ring. This unique structure contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties . Specifically, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Enterococcus species

These findings suggest its potential as an antimicrobial agent in treating infections.

Antiviral Activity

The compound has also been evaluated for its antiviral activity . Studies have indicated that similar oxadiazole derivatives can inhibit viral polymerases, which are critical for viral replication. For instance, compounds with structural similarities have demonstrated significant inhibitory effects against the dengue virus .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

- Binding Interactions : It forms hydrogen bonds and coordinates with metal ions, affecting various biological macromolecules such as receptors and proteins.

- Gene Expression Modulation : The compound may influence gene expression through its interactions at the molecular level.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide revealed that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive bacteria. The results indicated promising potential for further development as an antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | Staphylococcus aureus | 8 |

| Standard Antibiotic | Staphylococcus aureus | 4 |

Case Study 2: Antiviral Activity Against Dengue Virus

In vitro studies on structurally related compounds have shown that they can inhibit the dengue virus polymerase effectively. This suggests that N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide may share similar antiviral properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide and its derivatives?

- Methodological Answer : The compound and its analogs are typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example:

-

Oxadiazole formation : Reacting thiophene-2-carboxamide precursors with substituted phenylhydrazines in ethanol under reflux (6–8 hours) yields oxadiazole derivatives .

-

Functionalization : Introducing substituents (e.g., methylthio groups) via thiolation reactions using methyl iodide or thiourea derivatives in basic conditions (e.g., K₂CO₃/acetone) .

-

Key parameters : Solvent choice (DMF, ethanol), temperature (reflux at 80–90°C), and stoichiometric ratios (1:1 to 1:3) significantly influence yields (65–76%) .

Table 1 : Representative Synthetic Conditions and Yields

Derivative Structure Reaction Conditions Yield (%) Melting Point (°C) Reference Oxadiazole-thiophene hybrid Ethanol, reflux, 7 hours 72 226–228 Pyrazolyl-thiophene derivative Acetylacetone, DMF, 90°C 65 208–210 Triazepine analog Aromatic aldehyde, ethanol 76 160–162

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy :

- IR : Identify C=O (1660 cm⁻¹), C=N (1586 cm⁻¹), and C-S-C (1032–1250 cm⁻¹) stretches .

- ¹H-NMR : Methylthio groups appear at δ 2.26–2.59 ppm, aromatic protons at δ 7.15–7.85 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 398.12 for exact mass confirmation) .

- Melting points : Used to assess purity (e.g., 226–228°C for oxadiazole derivatives) .

Advanced Research Questions

Q. How can synthesis yields be optimized when varying substituents on the oxadiazole ring?

- Methodological Answer :

- Substituent effects : Electron-donating groups (e.g., methoxy) improve cyclization efficiency, while bulky substituents may require prolonged reaction times .

- Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates, increasing yields by 10–15% compared to ethanol .

- Catalysis : Adding catalytic piperidine or acetic acid accelerates cyclocondensation, reducing reaction time from 8 to 5 hours .

- Data contradiction : Lower yields (e.g., 65% vs. 76% for triazepine derivatives) may arise from competing side reactions; TLC monitoring and gradient purification are recommended .

Q. What computational strategies are used to predict biological activity and binding modes?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with enzymes (e.g., acetylcholinesterase (AChE), PDB ID: 4EY7). Key residues (Trp286, Glu202) form hydrogen bonds with the oxadiazole ring .

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values for enzyme inhibition. For example, methylthio groups enhance hydrophobic interactions with AChE’s active site .

- Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays (e.g., Ellman’s method for AChE) .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Crystallinity : Recrystallization solvents (ethanol vs. DMF/water) influence melting points; use DSC for precise thermal analysis .

- Cross-validation : Combine multiple techniques (e.g., ¹³C-NMR with HSQC for carbon-proton correlation) to confirm assignments .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

-

Enzyme inhibition :

-

AChE/BChE inhibition : Modified Ellman’s assay using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure thiocholine release .

-

LOX/COX-2 activity : Spectrophotometric monitoring of conjugated diene formation at 234 nm .

-

Dosage : Test concentrations from 1–100 μM, with galantamine or indomethacin as positive controls .

Table 2 : Representative Bioactivity Data

Assay Type IC₅₀ (μM) Key Structural Feature Reference AChE inhibition 12.4 Methylthio-phenyl group BChE inhibition 28.7 Thiophene-2-carboxamide core LOX inhibition 45.2 Oxadiazole ring

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.